molecular formula C7H3ClINS B13690572 3-Chloro-2-iodophenyl Isothiocyanate

3-Chloro-2-iodophenyl Isothiocyanate

Cat. No.: B13690572
M. Wt: 295.53 g/mol
InChI Key: LKCZZDCEMFFQTP-UHFFFAOYSA-N
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Description

3-Chloro-2-iodophenyl isothiocyanate is a halogenated aromatic isothiocyanate characterized by a reactive -NCS group attached to a benzene ring substituted with chlorine and iodine at the 3- and 2-positions, respectively. Its halogen substituents enhance electrophilicity, which may improve reactivity toward nucleophiles like amines, thiols, or hydroxyl groups in biomolecules.

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

1-chloro-2-iodo-3-isothiocyanatobenzene

InChI

InChI=1S/C7H3ClINS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H

InChI Key

LKCZZDCEMFFQTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)N=C=S

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-2-iodophenyl Isothiocyanate can be achieved through several methods. One common method involves the reaction of 3-Chloro-2-iodoaniline with thiophosgene. This reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production methods often utilize these reactions due to their efficiency and high yield.

Chemical Reactions Analysis

3-Chloro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and other nucleophiles . The major products formed from these reactions are typically thioureas and other substituted isothiocyanates.

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify proteins and enzymes, thereby altering their function. The molecular targets and pathways involved include amino groups on proteins and enzymes, leading to the formation of thiourea derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of 3-Chloro-2-iodophenyl isothiocyanate and comparable compounds:

Compound Molecular Formula Molecular Weight Substituents Key Applications/Properties Toxicity/Stability Data
This compound C₇H₃ClINS 311.53 g/mol 3-Cl, 2-I Bioconjugation, potential fluorophore synthesis Limited data; inferred from analogues
Phenyl isothiocyanate C₇H₅NS 135.19 g/mol None Protein sequencing, agrochemicals Genotoxic (chromosomal aberrations) ; low cytotoxicity
2,3-Dichlorophenyl isothiocyanate C₇H₃Cl₂NS 204.07 g/mol 2-Cl, 3-Cl Organic synthesis, pesticide intermediates High purity (≥98%); commercial availability
Fluorene isothiocyanate derivatives Varies ~300–400 g/mol Fluorene core + -NCS Bioconjugation, 2-photon fluorescence imaging Enhanced photostability, chemical stability
2-Chloro-3-isothiocyanatopropene C₄H₄ClNS 133.6 g/mol Allyl-Cl, -NCS Insecticide intermediates (e.g., thiamethoxam) Liquid, low water solubility

Industrial and Research Relevance

  • Pharmaceuticals : Fluorene isothiocyanates are prioritized for imaging due to tunable fluorescence, whereas simpler halogenated derivatives like 2,3-Dichlorophenyl isothiocyanate are used in pesticide synthesis .

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